L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-
Overview
Description
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-, commonly known as NBD-Proline, is a fluorescent amino acid derivative used in various scientific research applications. It is widely used as a probe to investigate protein folding, binding, and conformational changes.
Scientific Research Applications
Catalyst for Synthesis of Triarylpyridines
L-Proline functionalized magnetic nanoparticles have been used as a magnetically reusable nanocatalyst for the one-pot synthesis of 2,4,6-triarylpyridines . This method is efficient and provides the products in high to excellent yield under solvent-free conditions .
Organocatalyst in Organic Synthesis
L-Proline and its derivatives have been used as powerful organocatalysts in many reactions, such as Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α-selenenylation, oxidation, chlorination, and others .
Development of Chiral Ionic Liquids (CILs)
L-Proline has been used as a cation or anion combined with suitable counter-ions to develop novel CILs . These CILs have been prepared using simple and efficient synthetic methodologies, allowing for good yields .
Synthesis of 1,3-Indandione or Malononitrile
A mixture of 1,3-indandione or malononitrile, isatin, enamine, and L-proline in refluxing 1-propanol has been used for the synthesis of new compounds .
Study of Cellular Metabolism and Regulation of Macromolecule Synthesis L-Proline analogues have been used as valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Mechanism of Action
Target of Action
The primary targets of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- are Glutathione S-transferases (GSTs), a superfamily of enzymes present in human tissues . These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound interacts with its targets, the GSTs, in a unique way. It behaves like a suicide inhibitor for GSTs, binding to the H-site and conjugating with GSH to form a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .
Biochemical Pathways
The affected pathway is the glutathione conjugation pathway, which is part of the phase II detoxification system. The compound’s action on this pathway results in the inhibition of GSTs, which can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell .
Pharmacokinetics
It is known that the compound preferentially partitions into the more ordered cholesterol and sphingolipid-enriched microdomain known as a lipid "raft" . This suggests that the compound may have good bioavailability and can effectively reach its target sites within the cell .
Result of Action
The inhibition of GSTs by this compound can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell . This can trigger apoptosis in several human tumor cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other lipids in the cell membrane can affect the compound’s partitioning into lipid “rafts” and thus its ability to reach its target sites . Additionally, the pH and temperature of the environment can potentially affect the compound’s stability and activity .
properties
IUPAC Name |
(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDSQYPOCTRRA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554253 | |
Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- | |
CAS RN |
81432-12-4 | |
Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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